molecular formula C13H10Cl2 B138671 Dichlorodiphenylmethane CAS No. 2051-90-3

Dichlorodiphenylmethane

Cat. No.: B138671
CAS No.: 2051-90-3
M. Wt: 237.12 g/mol
InChI Key: OPTDDWCXQQYKGU-UHFFFAOYSA-N
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Description

Dichlorodiphenylmethane is an organic compound with the molecular formula C₁₃H₁₀Cl₂. It is a colorless solid that is used as a precursor to other organic compounds.

Mechanism of Action

Target of Action

Dichlorodiphenylmethane, also known as Benzophenone dichloride, is primarily used as a pharmaceutical intermediate

Mode of Action

It is involved in the synthesis of various compounds through chemical reactions . For instance, it undergoes hydrolysis to form benzophenone . The exact interaction with its targets would depend on the specific compound it is synthesizing.

Biochemical Pathways

As a pharmaceutical intermediate, it is involved in various chemical reactions that lead to the formation of different compounds . These compounds may then participate in various biochemical pathways, influencing their function.

Result of Action

It is involved in the synthesis of various compounds, and the resulting effects would depend on the specific compound it is synthesizing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the synthesis of 3,30-dichloro-4,40-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient in the presence of zeolites HY .

Preparation Methods

Dichlorodiphenylmethane can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the condensation of benzene with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst.

    Reduction and Chlorination: Another method involves the reduction of 4-chlorobenzophenone using potassium borohydride or sodium borohydride to obtain 4-chlorobenzhydrol.

Chemical Reactions Analysis

Dichlorodiphenylmethane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dichlorodiphenylmethane can be compared with other similar compounds such as:

This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[dichloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTDDWCXQQYKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062148
Record name Benzene, 1,1'-(dichloromethylene)bis-
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Molecular Weight

237.12 g/mol
Source PubChem
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CAS No.

2051-90-3
Record name Dichlorodiphenylmethane
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Record name Dichlorodiphenylmethane
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Record name Dichlorodiphenylmethane
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Record name Benzene, 1,1'-(dichloromethylene)bis-
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Record name Dichloro(diphenyl)methane
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Record name DICHLORODIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dichlorodiphenylmethane?

A1: this compound has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, research has explored 13C NMR spectroscopy of DCDPM, particularly focusing on carbon-carbon coupling constants in relation to dihedral angles. [] This type of analysis provides insights into the molecule's structure and conformation.

Q3: How does this compound perform in coatings and what are its advantages?

A3: Studies show that DCDPM effectively modifies low-pressure polyethylene coatings, leading to improved properties. [] This improvement stems from DCDPM's influence on the polyethylene structure.

Q4: What role does this compound play in polyurethane materials?

A4: DCDPM serves as a key component in polyurethane sealants and coatings. It acts as a chain extender when reacted with hydroxy-terminated polybutadiene (HTPB) and polyoxypropylene triol. [] This process yields materials with excellent mechanical properties and environmental stability. []

Q5: How is this compound used in organic synthesis?

A5: DCDPM is a valuable reagent in various organic reactions. For example, it reacts with benzophenone in the presence of a mercury-based catalyst to yield carbon monoxide, this compound, and chlorodiphenylacetyl chloride. [] This reaction suggests the involvement of a carbonyl ylide or dichloro-oxirane intermediate. []

Q6: Can this compound be used to synthesize esters and amides?

A6: Yes, DCDPM facilitates the conversion of tert-butyl and benzyl esters into corresponding esters, amides, and anhydrides. [, ] This process, catalyzed by tin(II) chloride or ferric(III) chloride, involves the in situ generation of acid chlorides from the esters. [, ]

Q7: Has computational chemistry been used to study this compound?

A7: While specific computational studies on DCDPM itself are limited in the provided research, 13C NMR coupling constants in related compounds like naphthalene have been calculated using the INDO-SOS method. [] This suggests potential for applying similar computational approaches to DCDPM.

Q8: How does the structure of diphenylmethane derivatives affect their biodegradability?

A8: Research on the microbial degradation of diphenylmethanes, including DCDPM, highlights the importance of substituents on the methylene carbon and para-chloro substitution. [] These structural features significantly influence the compound's susceptibility to aerobic metabolism and decomposition by bacteria. []

Q9: Are there methods to improve the stability and delivery of compounds containing this compound?

A9: While specific formulation strategies for DCDPM are not detailed in the research, selective protection of hydroxyl groups using DCDPM has been successfully employed in synthesizing natural product derivatives. [] This approach, involving this compound and di-tert-butyldichlorosilane, enables the preparation of complex molecules with potential biological activity. []

Q10: How does this compound degrade in the environment?

A10: Studies on dichlorodiphenyltrichloroethane (DDT) degradation pathways provide insights into the fate of DCDPM in the environment. DCDPM, identified as a DDT metabolite, further degrades into dichlorobenzophenone and dichlorodiphenylacetic acid through chemical processes. [] These metabolites and their covalent binding to organic matter are crucial aspects of environmental risk assessment. []

Q11: Can nanoparticles be used for dichlorodiphenyltrichloroethane (DDT) degradation and how does this compound fit into this process?

A11: Yes, gold nanoparticles synthesized using Lawsonia inermis effectively degrade DDT. [] The degradation process leads to the formation of several products, including dichlorodiphenyldichloroethylene (DDE), dichlorodiphenyldichloroethane (DDD), DCDPM, and dichlorophenylethane (DCE). [] This research highlights a potential approach for environmental remediation of DDT contamination. []

Q12: Are there specific analytical methods for quantifying this compound?

A12: While dedicated methods for DCDPM are not explicitly mentioned, research emphasizes the importance of analytical method validation, including accuracy, precision, and specificity. [] Gas chromatography-mass spectrometry (GC/MS) is a valuable tool for analyzing DCDPM and related compounds, as demonstrated in DDT degradation studies. []

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